molecular formula C14H15FO3 B1368575 trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-65-3

trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1368575
CAS No.: 733740-65-3
M. Wt: 250.26 g/mol
InChI Key: QBBQWPROZSALEY-JOYOIKCWSA-N
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Description

trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol It is characterized by the presence of a fluorophenyl group, a cyclopentane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 3-fluorophenyl intermediate through halogenation reactions.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced via cyclization reactions, often using cyclopentanone as a starting material.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

  • trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Comparison:

Properties

IUPAC Name

(1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQWPROZSALEY-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150609
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-65-3
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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